molecular formula C7H11BO3 B15072219 Boronic acid, (2,3-dimethyl-5-oxo-1-cyclopenten-1-yl)- CAS No. 887748-93-8

Boronic acid, (2,3-dimethyl-5-oxo-1-cyclopenten-1-yl)-

Cat. No.: B15072219
CAS No.: 887748-93-8
M. Wt: 153.97 g/mol
InChI Key: KHCFAFDFQHNESK-UHFFFAOYSA-N
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Description

Boronic acid, (2,3-dimethyl-5-oxo-1-cyclopenten-1-yl)-, is a boronic acid derivative with the molecular formula C7H11BO3. This compound is known for its unique structure, which includes a boronic acid group attached to a cyclopentenone ring. Boronic acids are widely used in organic chemistry due to their ability to form reversible covalent bonds with diols, making them valuable in various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of boronic acid, (2,3-dimethyl-5-oxo-1-cyclopenten-1-yl)-, typically involves the hydroboration of an appropriate precursor. Hydroboration is a common method for preparing organoborane compounds, where a boron-hydrogen bond is added across an alkene or alkyne. This reaction is usually rapid and proceeds with high selectivity .

Industrial Production Methods

Industrial production of boronic acids often involves large-scale hydroboration reactions, followed by purification steps to isolate the desired product. The reaction conditions, such as temperature, pressure, and choice of solvent, are optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

Boronic acid, (2,3-dimethyl-5-oxo-1-cyclopenten-1-yl)-, undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for Suzuki-Miyaura coupling, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, Suzuki-Miyaura coupling typically produces biaryl compounds, while oxidation reactions yield boronic esters .

Mechanism of Action

The mechanism of action of boronic acid, (2,3-dimethyl-5-oxo-1-cyclopenten-1-yl)-, involves the formation of reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as in the development of sensors and drug delivery systems. The compound’s ability to participate in cross-coupling reactions is due to the presence of the boronic acid group, which facilitates the formation of carbon-carbon bonds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Boronic acid, (2,3-dimethyl-5-oxo-1-cyclopenten-1-yl)-, is unique due to its cyclopentenone ring structure, which imparts distinct reactivity and properties compared to other boronic acids. This uniqueness makes it valuable in specific applications where other boronic acids may not be suitable .

Properties

CAS No.

887748-93-8

Molecular Formula

C7H11BO3

Molecular Weight

153.97 g/mol

IUPAC Name

(2,3-dimethyl-5-oxocyclopenten-1-yl)boronic acid

InChI

InChI=1S/C7H11BO3/c1-4-3-6(9)7(5(4)2)8(10)11/h4,10-11H,3H2,1-2H3

InChI Key

KHCFAFDFQHNESK-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C(CC1=O)C)C)(O)O

Origin of Product

United States

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